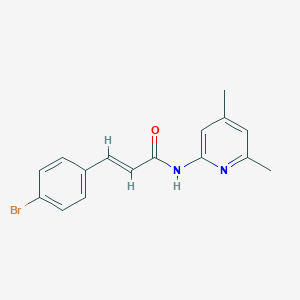
2-(3-methylphenyl)-1-propyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-1-propyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been studied extensively due to its potential applications in various fields, such as medicinal chemistry, material science, and environmental science.
Applications De Recherche Scientifique
2-(3-methylphenyl)-1-propyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an antimicrobial agent, as it can inhibit the growth of various bacteria and fungi.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, which is a programmed cell death process. It may also inhibit the growth of cancer cells by interfering with cell cycle progression. In addition, it may exert its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-1-propyl-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. It can also inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics. In addition, it can affect the expression of genes involved in various cellular processes, such as cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-methylphenyl)-1-propyl-1H-benzimidazole in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its potential applications in material science, such as in the development of sensors and catalysts. In addition, further studies are needed to fully understand its mechanism of action and to identify its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole can be achieved through several methods, including the condensation of 3-methylbenzaldehyde with propionitrile followed by cyclization with o-phenylenediamine. Another method involves the reaction of 3-methylbenzaldehyde with propionic acid and o-phenylenediamine in the presence of a catalyst. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVTDQBUSMVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-1-propyl-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)


![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)



![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)